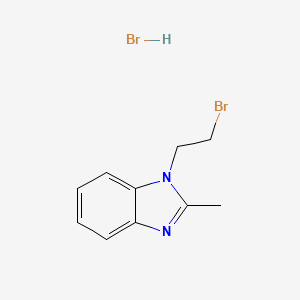
1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole hydrobromide
Übersicht
Beschreibung
1-(2-Bromoethyl)-2-methyl-1H-1,3-benzodiazole hydrobromide is a chemical compound that belongs to the benzodiazole family. This compound is characterized by the presence of a bromoethyl group attached to the benzodiazole ring, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole hydrobromide typically involves the bromination of an appropriate precursor. One common method is the bromination of ethanolamine, followed by the reaction with hydrobromic acid . The reaction conditions often include cooling and controlled addition of reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromoethyl)-2-methyl-1H-1,3-benzodiazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: It can undergo cyclization to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminium hydride . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazole derivatives, which can have different functional groups attached to the benzodiazole ring, enhancing their chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-2-methyl-1H-1,3-benzodiazole hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and ligands for catalysis.
Biology: The compound is used in the study of biological pathways and as a potential inhibitor of certain enzymes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole hydrobromide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide
- 2-Bromoethylamine hydrobromide
- 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride
Uniqueness
1-(2-Bromoethyl)-2-methyl-1H-1,3-benzodiazole hydrobromide is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-2-methylbenzimidazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.BrH/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11;/h2-5H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKNWCCWJJITSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


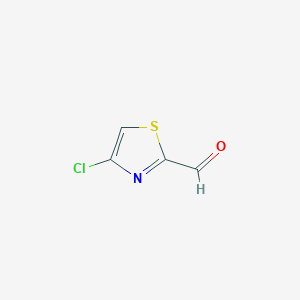
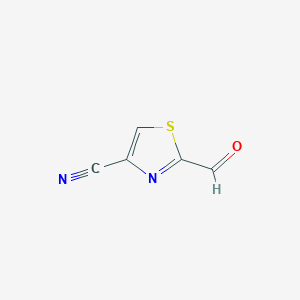
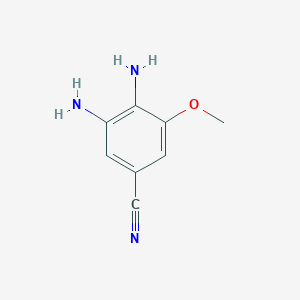
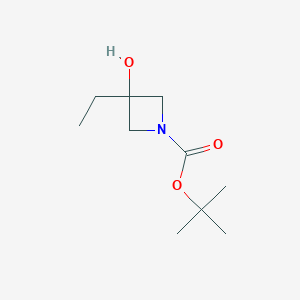
![[2,3'-Bipyridine]-6-carboxylic acid](/img/structure/B1521450.png)
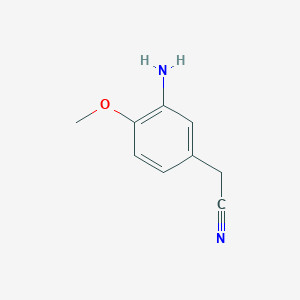
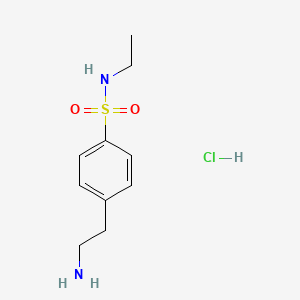
![5-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B1521454.png)


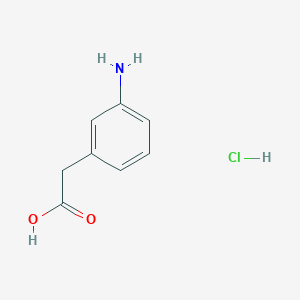
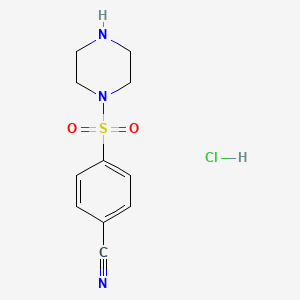
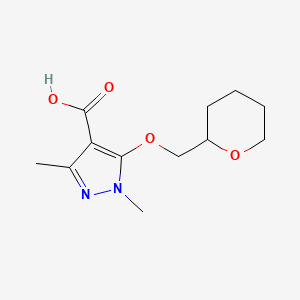
![3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B1521460.png)
